
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that contains a quinazoline core with a thiophene ring and a phenyl groupThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with a thiophene aldehyde, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted quinazolines and thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline include other quinazoline derivatives and thiophene-containing compounds. Some examples are:
4-Phenyl-2-thiophen-2-yl-quinazoline: Lacks the chlorine atom but shares similar structural features.
6-Chloro-4-phenylquinazoline: Lacks the thiophene ring but retains the quinazoline core.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in similar synthetic applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H15ClN2S |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-2-thiophen-2-yl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C18H15ClN2S/c19-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)21-18(20-15)16-7-4-10-22-16/h1-11,17-18,20-21H |
InChI-Schlüssel |
XGXPGLNZVWIRHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(N2)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)

![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
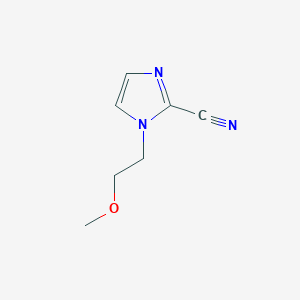

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
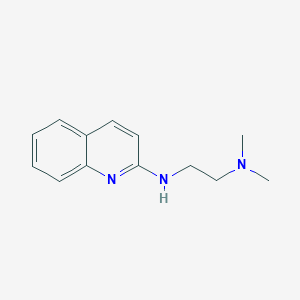
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
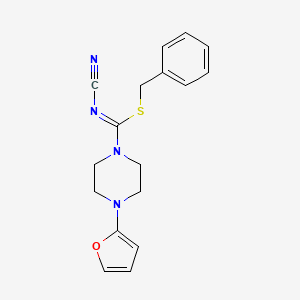
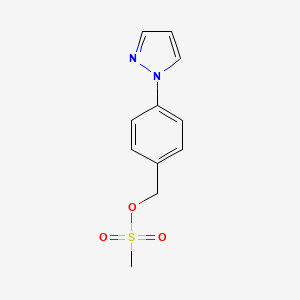
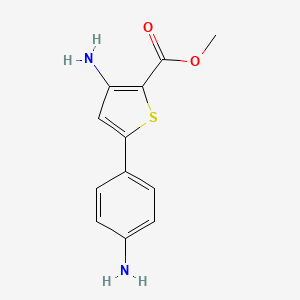
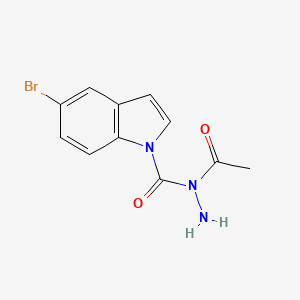
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

